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Compound of Interest

Compound Name: Austamide

Cat. No.: B1202464

A detailed examination of the 1H and 13C NMR spectra of Austamide and its stereoisomers
reveals distinct chemical shift and coupling constant variations that are critical for their
structural elucidation and differentiation. This guide provides a comparative analysis of the
available NMR data for these complex indole alkaloids, supported by experimental protocols
and workflow visualizations.

Austamide, a toxic metabolite first isolated from Aspergillus ustus, and its stereocisomers, such
as (+)-deoxyisoaustamide and (+)-hydratoaustamide, represent a class of structurally intricate
natural products. The subtle differences in their stereochemistry present a significant challenge
for characterization, making Nuclear Magnetic Resonance (NMR) spectroscopy an
indispensable tool for their identification.

1H and 13C NMR Spectral Data Comparison

The following tables summarize the reported 1H and 13C NMR spectral data for derivatives of
the Austamide family. It is important to note that the specific chemical shifts can be influenced
by the solvent used and the specific sterecisomer.

Table 1: 1H NMR Spectral Data (3, ppm) for Deoxyisoaustamide Derivatives.[1]
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16a-hydroxy-17a-methoxy-

16B3-hydroxy-17p-methoxy-

Position deoxydihydroisoaustamid deoxydihydroisoaustamid
e (in DMSO-d6) e (in DMSO-d6)

1 10.69 (s) 10.74 (s)

4 7.32(d, 8.0) 7.32(d, 8.0)

5 6.90 (t, 8.0) 6.90 (t, 8.0)

6 7.19 (t, 8.0) 7.19 (t, 8.0)

7 6.95 (d, 8.0) 6.95 (d, 8.0)

10a 3.26 (t, 12.0) 3.32 (m)

10b 3.60 (dd, 12.0, 4.0) 3.58 (dd, 12.0, 4.0)

11 4.20 (t, 4.0) 4.19 (t, 4.0)

l4a 1.50 (m) 1.55 (m)

14b 1.83 (m) 1.80 (m)

15a 2.69 (m) 2.55 (m)

15b 3.94 (m) 3.98 (m)

16 3.90 (d, 2.5) 4.08 (d, 2.5)

17-OCH3 1.46 (s) 1.53 (s)

19 1.34 (s) 1.40 (s)

20 1.53 (s) 1.58 (s)

21 5.81 (d, 12.0) 5.85 (d, 12.0)

22 5.81 (d, 12.0) 5.85 (d, 12.0)

16-OH 5.39 (d, 2.5) 5.35 (d, 2.5)

Table 2: 13C NMR Spectral Data (3, ppm) for Deoxyisoaustamide Derivatives.[1]

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b1202464?utm_src=pdf-body
https://www.mdpi.com/1660-3397/19/1/32
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

16a-hydroxy-17a-methoxy-

16B3-hydroxy-17p-methoxy-

Position deoxydihydroisoaustamid deoxydihydroisoaustamid
e (in DMSO-d6) e (in DMSO-d6)

2 141.1 141.0
3 102.8 102.9
4 117.4 117.5
5 118.6 118.6
6 120.5 120.5
7 110.4 110.4
8 134.9 134.9
9 128.3 128.3
10 26.0 26.1
11 58.6 58.7
12 166.3 166.4
14 28.8 28.9
15 42.6 42.7
16 74.2 74.0
17 93.9 93.8
18 162.1 162.2
19 32.3 324
20 28.3 28.4
21 140.6 140.7
22 121.9 122.0
23 37.3 37.4
17-OCH3 47.6 47.7
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Experimental Protocols
NMR Spectroscopy of Indole Alkaloids

A general protocol for acquiring high-quality NMR spectra of indole alkaloids like Austamide
and its stereoisomers is as follows:

o Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in 0.5-0.6 mL of a suitable
deuterated solvent (e.g., DMSO-d6, CDCI3, or Methanol-d4). The choice of solvent is critical
as it can influence the chemical shifts of labile protons.

e Instrument Tuning and Shimming: The NMR spectrometer probe is tuned to the frequencies
of 1H and 13C. The magnetic field is then shimmed to achieve optimal resolution and line
shape for the proton spectrum.

e 1H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key
parameters include a spectral width sufficient to cover all proton signals (typically 0-12 ppm),
a long acquisition time for good digital resolution (e.g., 2-3 seconds), and an appropriate
relaxation delay to ensure quantitative measurements if needed.

e 13C NMR Acquisition: A proton-decoupled 13C NMR experiment is conducted. The spectral
width should encompass all carbon signals, including carbonyls (e.g., 0-220 ppm). A
sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

e 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, a
suite of 2D NMR experiments is typically employed. These include:

o COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, which is crucial for piecing together the molecular structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is
essential for stereochemical assignments.
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o Data Processing: The acquired Free Induction Decays (FIDs) are processed by applying a
suitable window function (e.g., exponential or sine-bell) followed by Fourier transformation.
The resulting spectra are then phased and calibrated using the residual solvent signals as a

reference.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of

novel natural products like Austamide and its stereocisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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